4-[(Heptan-3-yl)amino]pentan-1-ol

Catalog No.
S13802544
CAS No.
M.F
C12H27NO
M. Wt
201.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Heptan-3-yl)amino]pentan-1-ol

Product Name

4-[(Heptan-3-yl)amino]pentan-1-ol

IUPAC Name

4-(heptan-3-ylamino)pentan-1-ol

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

InChI

InChI=1S/C12H27NO/c1-4-6-9-12(5-2)13-11(3)8-7-10-14/h11-14H,4-10H2,1-3H3

InChI Key

SZXOVMFUMBBGOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)NC(C)CCCO

4-[(Heptan-3-yl)amino]pentan-1-ol is an organic compound characterized by its amino alcohol structure. It features a heptan-3-yl group attached to the amino group, which is bonded to a pentan-1-ol backbone. The molecular formula of this compound is C12H25NC_{12}H_{25}N and it has a molecular weight of approximately 199.39 g/mol. This compound contains both a primary alcohol and a secondary amine, which allows for unique chemical reactivity and potential applications in various fields.

The chemical reactivity of 4-[(Heptan-3-yl)amino]pentan-1-ol can be outlined as follows:

  • Oxidation: The primary alcohol can be oxidized to form aldehydes or carboxylic acids depending on the oxidizing agent used.
  • Reduction: The secondary amine can undergo reduction, potentially forming a primary amine or other nitrogen-containing functional groups.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers, esters, or halides.
  • Dehydration: Under acidic conditions, dehydration may occur, resulting in the formation of alkenes.

These reactions are significant for the synthesis of derivatives and functionalized compounds.

The synthesis of 4-[(Heptan-3-yl)amino]pentan-1-ol can be accomplished through several methods:

  • Alkylation of Amino Alcohols: This method involves the reaction of a suitable heptane derivative with an amino alcohol under basic conditions to facilitate nucleophilic attack.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction with lithium aluminum hydride or similar reagents can yield the desired amino alcohol.
  • Amine Formation: The reaction of heptanoyl chloride with an appropriate amino alcohol can also produce this compound through acylation followed by reduction.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to enhance yields and purity.

4-[(Heptan-3-yl)amino]pentan-1-ol has potential applications in:

  • Pharmaceuticals: Due to its amino alcohol structure, it may serve as a precursor for drug synthesis or as an active pharmaceutical ingredient itself.
  • Catalysis: The compound's ability to form hydrogen bonds suggests it could act as a ligand in metal-catalyzed reactions.
  • Biotechnology: Its interactions with biomolecules could be explored for applications in drug delivery systems or as a biochemical probe.

The interaction studies involving 4-[(Heptan-3-yl)amino]pentan-1-ol are essential for understanding its biological implications. Preliminary research indicates that similar compounds exhibit varying degrees of interaction with proteins and enzymes, primarily through hydrogen bonding and hydrophobic interactions. Future studies should focus on characterizing these interactions more precisely to evaluate their therapeutic potential.

Several compounds share structural similarities with 4-[(Heptan-3-yl)amino]pentan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
EthanolamineC2H7NOC_2H_7NOContains a primary amine and alcohol; widely used in pharmaceuticals .
2-AminoethanolC2H7NOC_2H_7NOSimilar bifunctional properties; used in various chemical syntheses .
2-(Heptylamino)-1-pentanolC12H27NC_{12}H_{27}NSimilar alkyl chain; potential for similar reactivity.
4-Methylpentan-1-aminoC6H15NC_6H_{15}NShorter carbon chain; different biological properties.

Uniqueness

What sets 4-[(Heptan-3-yl)amino]pentan-1-ol apart from these compounds is its specific arrangement of the heptan group and the pentanol backbone, which may confer distinct chemical and biological properties. This unique structure could influence its solubility, reactivity, and interactions within biological systems compared to its analogs.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

201.209264485 g/mol

Monoisotopic Mass

201.209264485 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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